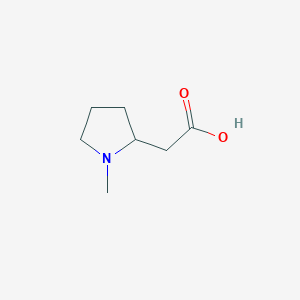
(1-Methylpyrrolidin-2-yl)acetic acid
描述
(1-Methylpyrrolidin-2-yl)acetic acid: is a chemical compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
作用机制
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biological pathways, influencing a range of downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methylpyrrolidin-2-yl)acetic acid . These factors could include pH, temperature, presence of other molecules, and specific conditions within the cellular or tissue environment.
生化分析
Biochemical Properties
(1-Methylpyrrolidin-2-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to interact with specific enzymes, influencing their activity. For instance, it has been observed that pyrrolidine derivatives, including this compound, can interact with enzymes involved in metabolic pathways, potentially altering their function . These interactions can lead to changes in enzyme activity, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to impact the expression of specific genes, leading to changes in cellular behavior . Additionally, this compound can modulate cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. This binding can result in either inhibition or activation of the target biomolecule, leading to changes in biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal biochemical processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways highlights its potential as a modulator of metabolic processes, which could have therapeutic implications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of (1-Methylpyrrolidin-2-yl)acetic acid typically begins with pyrrolidine.
Methylation: The nitrogen atom in pyrrolidine is methylated using methyl iodide in the presence of a base such as sodium hydride.
Carboxylation: The resulting N-methylpyrrolidine is then carboxylated using carbon dioxide under high pressure and temperature to form this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the same steps as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions:
Oxidation: (1-Methylpyrrolidin-2-yl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrolidine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives.
科学研究应用
Chemistry:
Catalysis: (1-Methylpyrrolidin-2-yl)acetic acid is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials with specific properties.
相似化合物的比较
Pyrrolidine-2-carboxylic acid: Similar structure but lacks the methyl group.
N-Methylpyrrolidine: Similar structure but lacks the carboxylic acid group.
Uniqueness:
Structural Features: The presence of both a methyl group and a carboxylic acid group in (1-Methylpyrrolidin-2-yl)acetic acid makes it unique compared to its analogs.
Functional Versatility: This combination of functional groups allows the compound to participate in a wide range of chemical reactions, making it valuable in various applications.
属性
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHBXNTZFIOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R) 5-Bromo-N-[1-(4-fluoro-benzyl)-pyrrolidin-2-ylmethyl]-2,3-dimethoxy-benzamide](/img/structure/B1255947.png)
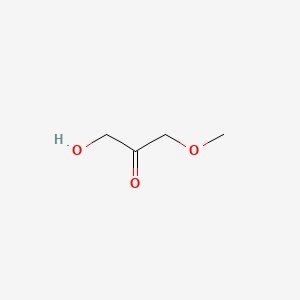
![8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[2,2-difluoro-3-hydroxy-1-oxo-3-(2-pyridinyl)propyl]hydrazide](/img/structure/B1255949.png)
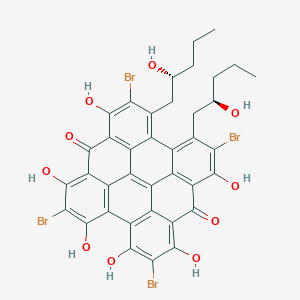
![(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,9,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1255951.png)




![2-[3-(1-Piperidinyl)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane dihydrochloride](/img/structure/B1255958.png)
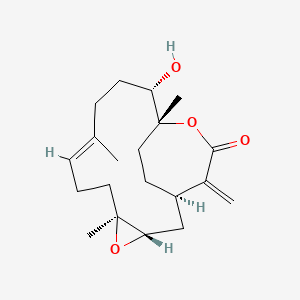
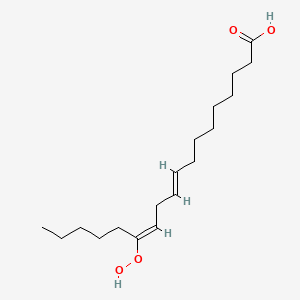
![[4-(Diphenylmethyl)-1-piperazinyl]-(5-methyl-4-nitro-3-isoxazolyl)methanone](/img/structure/B1255961.png)

